erbium(3+);(Z)-4-oxopent-2-en-2-olate

Description

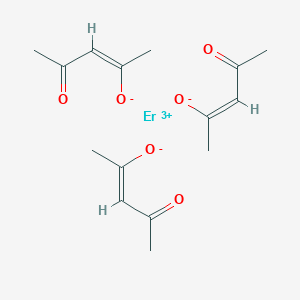

Erbium(3+);(Z)-4-oxopent-2-en-2-olate, commonly known as erbium acetylacetonate hydrate (Er(acac)₃·nH₂O), is a coordination complex where erbium in the +3 oxidation state is chelated by three (Z)-4-oxopent-2-en-2-olate ligands. These ligands derive from the enolate form of acetylacetone (2,4-pentanedione), which adopts a planar, conjugated structure. The compound is characterized by its molecular formula C₁₅H₂₁ErO₆·nH₂O and a molecular weight of 464.58 g/mol (anhydrous basis) . Erbium acetylacetonate is utilized in materials science and catalysis, particularly in synthesizing luminescent materials and as a precursor for erbium-doped nanoparticles .

Properties

IUPAC Name |

erbium(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEJGCIGWABSMA-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Er+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Er+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ErO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erbium(3+);(Z)-4-oxopent-2-en-2-olate typically involves the reaction of erbium salts with (Z)-4-oxopent-2-en-2-olate ligands under controlled conditions. One common method is to dissolve erbium chloride in a suitable solvent and then add the (Z)-4-oxopent-2-en-2-olate ligand. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Erbium(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent or temperature.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium(IV) species, while reduction may produce erbium(II) species. Substitution reactions will result in new coordination compounds with different ligands.

Scientific Research Applications

Erbium(3+);(Z)-4-oxopent-2-en-2-olate has several applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Investigated for its potential in biological imaging and as a contrast agent.

Medicine: Explored for its use in targeted drug delivery systems.

Industry: Utilized in the development of advanced materials for photonics and quantum communication.

Mechanism of Action

The mechanism of action of erbium(3+);(Z)-4-oxopent-2-en-2-olate involves its ability to coordinate with various substrates and facilitate chemical transformations. The erbium ion can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates. The specific pathways involved depend on the nature of the ligands and the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Metal-(Z)-4-oxopent-2-en-2-olate Complexes

Structural and Chemical Properties

Metal complexes with (Z)-4-oxopent-2-en-2-olate ligands are widely studied due to their stability, tunable electronic properties, and versatility in applications. Below is a comparative analysis of key analogues:

Table 1: Comparative Data for Metal-(Z)-4-oxopent-2-en-2-olate Complexes

Key Observations

- Charge Balance: The ligand (Z)-4-oxopent-2-en-2-olate carries a -1 charge. Trivalent metals (Er³⁺, Co³⁺, Cr³⁺, In³⁺, Sm³⁺) form neutral complexes with three ligands, whereas monovalent (Na⁺) and divalent (Pb²⁺) metals require one and two ligands, respectively .

- Isomerism : Some complexes, such as cobalt(III) acetylacetonate, exhibit both (Z) and (E) isomeric forms, which may influence solubility and reactivity .

- Thermal Stability : Chromium(III) acetylacetonate demonstrates higher thermal stability, decomposing at 340°C, compared to samarium(III) acetylacetonate (melting point 146–147°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.